

A Comparative Guide to 7-Fluoro-1H-Indazole Derivatives in Oncology Research

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Compound of Interest

Compound Name: 7-fluoro-1H-indazole

Cat. No.: B1343710

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This guide provides a comparative analysis of **7-fluoro-1H-indazole** derivatives against other indazole-based compounds, focusing on their in vitro and in vivo anticancer properties. The data presented is compiled from multiple studies to offer a broad perspective for researchers, scientists, and drug development professionals.

Data Presentation: Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of various indazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values indicate the potency of each compound.

Compound ID	Structure	Cancer Cell Line	IC50 (μM)	Reference
Compound 2f	(E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole	4T1 (murine breast cancer)	0.23	[1][2]
HepG2 (human liver cancer)	0.80	[1][2]		
MCF-7 (human breast cancer)	0.34	[2]		
A549 (human lung cancer)	>10	[2]		
HCT116 (human colon cancer)	1.15	[1][2]		
Compound 9f	N-(4-fluorobenzyl)-1H-indazol-6-amine	HCT116 (human colon cancer)	14.3 ± 4.4	[3]
MRC5 (normal human lung fibroblast)	>100	[3]		
Compound 60	1H-indazole-3-amine derivative	K562 (human chronic myeloid leukemia)	5.15	[4][5]
A549 (human lung cancer)	-	[5]		
PC-3 (human prostate cancer)	-	[5]		
HepG2 (human liver cancer)	-	[5]		

HEK-293 (normal human embryonic kidney)	33.2	[4][5]
Compound 27a	6-fluoro-1H-indazol-3-amine derivative	KG-1 (human acute myelogenous leukemia) 0.0253 [6]
SNU-16 (human stomach cancer)	0.0774	[6]

Disclaimer: The data presented in this table is collated from different research articles. Direct comparison of IC50 values should be approached with caution as experimental conditions may vary between studies.

In Vivo Antitumor Efficacy

A study on the indazole derivative Compound 2f demonstrated its ability to suppress tumor growth in a 4T1 mouse tumor model without obvious side effects.[1][2] This highlights the potential of substituted indazoles in preclinical cancer models.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings.

Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Cancer cells (A549, K562, PC-3, HepG2) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.[5]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for 48 hours.[7]
- MTT Addition: After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

- Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
- Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.[5]
- IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.[5]

In Vivo Tumor Xenograft Model

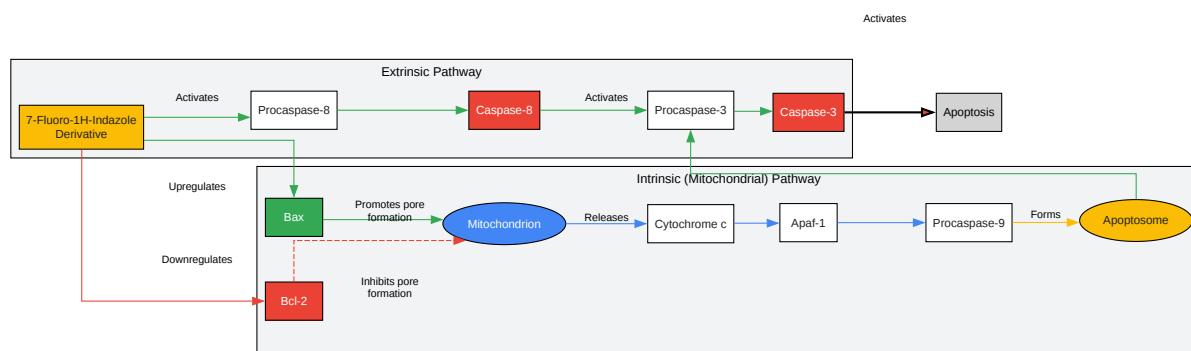
- Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.[1]
- Tumor Cell Implantation: 4T1 murine breast cancer cells (5×10^5 cells in 100 µL PBS) are subcutaneously injected into the right flank of the mice.[1][2]
- Treatment: When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound (e.g., Compound 2f) is administered intraperitoneally at a specified dose and schedule. The control group receives the vehicle.[1][2]
- Tumor Growth Monitoring: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width²)/2.[1]
- Toxicity Assessment: Body weight and general health of the mice are monitored throughout the experiment to assess for any treatment-related toxicity.[1][2]
- Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[1]

Signaling Pathways and Mechanisms of Action

Indazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.

Apoptosis Induction Pathway

Several indazole derivatives, such as compound 6o, have been shown to induce apoptosis in cancer cells.^{[4][5]} This process is often mediated by the regulation of the Bcl-2 family of proteins and can be linked to the p53/MDM2 pathway.^{[4][5]}

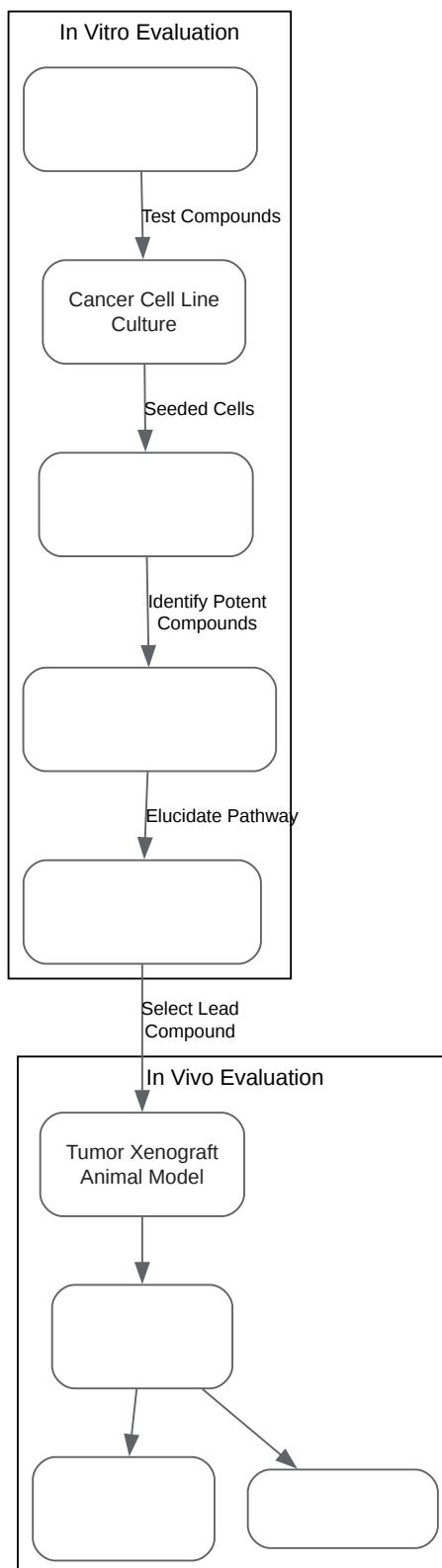


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Caption: Proposed apoptotic pathway induced by **7-fluoro-1H-indazole** derivatives.

Experimental Workflow for In Vitro and In Vivo Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of novel indazole derivatives as anticancer agents.

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Caption: Standard workflow for preclinical anticancer drug discovery.

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